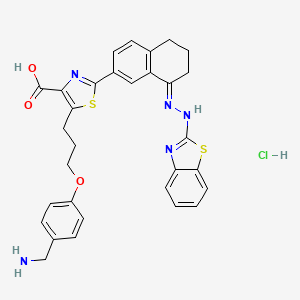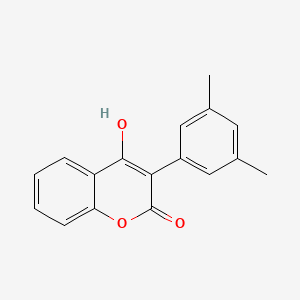
Xylocoumarol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xylocoumarol is a biochemical.
Applications De Recherche Scientifique
Dental Health and Plaque Control
Xylocoumarol, commonly known as Xylitol, has been extensively studied for its dental health benefits. Research has shown that xylitol-containing products can significantly reduce the amount of dental plaque and acid production in saliva among schoolchildren. Notably, only xylitol-containing gum may also interfere with the microbial composition, suggesting its potential in modifying oral flora favorably (Holgerson et al., 2007). Furthermore, a 39-month xylitol chewing-gum program in initially 8-year-old school children indicated that long-term use of xylitol-containing chewing-gum can significantly reduce the growth of mutans streptococci in saliva and dental plaque, and lactobacilli-type bacteria in saliva (Mäkinen et al., 2008).
Caries Prevention in Children
Studies have indicated that xylitol is effective in preventing dental caries in young children. For instance, the use of xylitol wipes has been shown to significantly reduce caries incidence in young children compared with wipes without xylitol (Zhan et al., 2012). In addition, a novel study demonstrated that xylitol sugar, when given in a syrup or chewing gum, was effective in preventing acute otitis media and decreasing the need for antimicrobials (Uhari et al., 1998).
Maternal Use and Impact on Child's Oral Health
The maternal use of xylitol has been found to have long-lasting effects on a child's dental health. A Finnish study demonstrated that the maternal use of xylitol reduces caries occurrence and the need for restorative treatment in children, bringing it to the average level of the whole age cohort (Laitala et al., 2013).
Oral Flora and Bacterial Load
Xylocoumarol's effect on oral flora has been a subject of study as well. Research indicates that daily chewing on gums containing xylitol reduced the levels of salivary mutans streptococci significantly. However, a combination of probiotic and xylitol gums did not seem to enhance this effect significantly (Çaglar et al., 2007).
Dose-Response Relationship
The dose-response of mutans streptococci in plaque and unstimulated saliva to xylitol gum has been quantified. Studies suggest that xylitol at doses between 6.44 g/day and 10.32 g/day reduces mutans streptococci in plaque at 5 weeks and in plaque and unstimulated saliva at 6 months, indicating a plateau effect between these doses (Milgrom et al., 2006).
Propriétés
Numéro CAS |
15301-97-0 |
|---|---|
Nom du produit |
Xylocoumarol |
Formule moléculaire |
C17H14O3 |
Poids moléculaire |
266.296 |
Nom IUPAC |
4-Hydroxy-3-(3,5-xylyl)coumarin |
InChI |
InChI=1S/C17H14O3/c1-10-7-11(2)9-12(8-10)15-16(18)13-5-3-4-6-14(13)20-17(15)19/h3-9,18H,1-2H3 |
Clé InChI |
MEGNNNHOKFVHGC-UHFFFAOYSA-N |
SMILES |
O=C1OC2=C(C=CC=C2)C(O)=C1C3=CC(C)=CC(C)=C3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Xylocoumarol; BS 7173-D; Xilocumarol. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




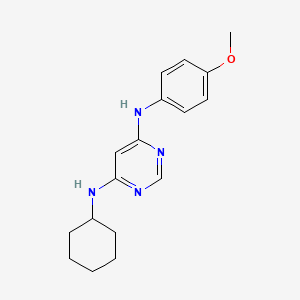
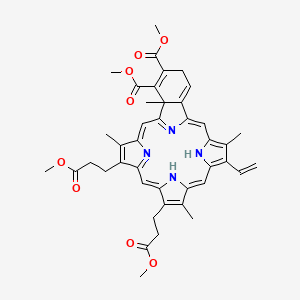
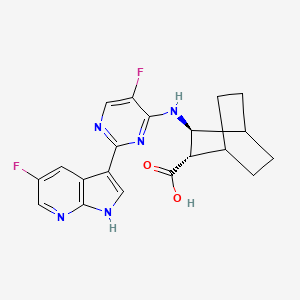
![(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B611792.png)
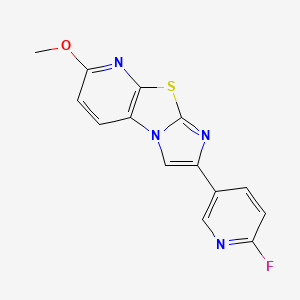
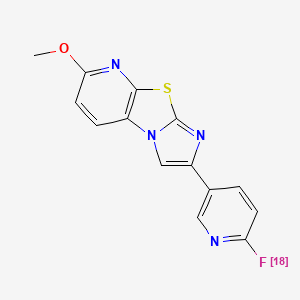

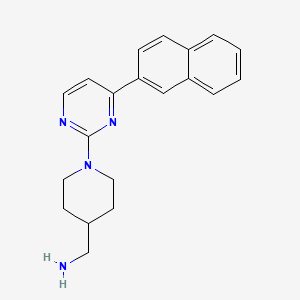
![sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate](/img/structure/B611803.png)
